5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine
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Overview
Description
5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine is a heterocyclic compound that combines the structural features of morpholine, indene, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine typically involves the reaction of indeno[1,2-b]pyridine derivatives with morpholine. One common method includes the Dimroth rearrangement, where a precursor compound such as 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thio-pyran-4-carbonitrile reacts with morpholine . This reaction is usually carried out in the presence of a suitable solvent like ethanol and a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, usually employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted indeno[1,2-b]pyridine derivatives .
Scientific Research Applications
5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[d]thieno[2,3-b]pyridine: Shares a similar core structure and exhibits comparable biological activities.
Thienopyrimidines: These compounds also contain fused heterocyclic rings and are used in similar applications.
Uniqueness
5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry .
Properties
CAS No. |
89971-94-8 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(5H-indeno[1,2-b]pyridin-5-yl)morpholine |
InChI |
InChI=1S/C16H16N2O/c1-2-5-13-12(4-1)15-14(6-3-7-17-15)16(13)18-8-10-19-11-9-18/h1-7,16H,8-11H2 |
InChI Key |
BARHRVXZQJIWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2C3=C(C4=CC=CC=C24)N=CC=C3 |
Origin of Product |
United States |
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